2-ethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-3-20-11-7-5-4-6-10(11)13(19)16-14-15-12(17-21-14)8-9(2)18/h4-7H,3,8H2,1-2H3,(H,15,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIADBPDNYOESK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NC(=NS2)CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target molecule comprises three distinct regions:
- 2-Ethoxybenzamide : A benzene ring substituted with an ethoxy group at position 2 and a carboxamide at position 1.
- 1,2,4-Thiadiazole Core : A five-membered heterocycle with sulfur at position 1 and nitrogen at positions 2 and 4.
- 3-(2-Oxopropyl) Substituent : A ketone-bearing alkyl chain at position 3 of the thiadiazole.
Retrosynthetic Strategy
Retrosynthetic analysis suggests two primary disconnections:
- Amide Bond Formation : Coupling 2-ethoxybenzoic acid derivatives with 5-amino-3-(2-oxopropyl)-1,2,4-thiadiazole.
- Thiadiazole Ring Construction : Building the 1,2,4-thiadiazole scaffold with pre-installed 3-(2-oxopropyl) and 5-amino groups.
Synthesis of 5-Amino-3-(2-Oxopropyl)-1,2,4-Thiadiazole
Thiadiazole Ring Formation via Lawesson’s Reagent and Oxidative Dimerization
A solvent-free, one-pot method adapted from PMC11250125 enables thiadiazole synthesis from primary amides. For the 3-(2-oxopropyl) substituent, chloroacetone serves as the alkylating agent:
- Thionation : Treating 2-oxopropylcarboxamide with Lawesson’s reagent (LR) generates the corresponding thioamide.
- Oxidative Dimerization : Adding tert-butyl hydroperoxide (TBHP) induces cyclization, forming the 1,2,4-thiadiazole ring (Fig. 1A).
Key Data :
- Yield : 75–88% (gram-scale).
- Conditions : 80°C, solvent-free, 25 min for thionation; room temperature for oxidation.
Alternative Route: Alkylation of Thiadiazole Thiolates
PMC11282722 describes S-alkylation of 1,3,4-thiadiazole-2-thiolates with active halo compounds. Adapting this for 1,2,4-thiadiazoles:
- Thiolate Formation : Reacting 5-amino-1,2,4-thiadiazole-3-thiol with KOH/ethanol.
- Alkylation : Treating with chloroacetone (2-oxopropyl chloride) introduces the ketone side chain (Fig. 1B).
Key Data :
- Yield : 60–70%.
- Conditions : 0–5°C, anhydrous dioxane.
Coupling of 2-Ethoxybenzoyl Chloride with 5-Amino-3-(2-Oxopropyl)-1,2,4-Thiadiazole
Amide Bond Formation
Following PMC3275282, the amino group at position 5 undergoes nucleophilic acyl substitution with 2-ethoxybenzoyl chloride :
- Reaction Setup : 5-amino-thiadiazole, triethylamine (TEA), and 2-ethoxybenzoyl chloride in anhydrous dioxane.
- Conditions : 80°C, 40 min, monitored by TLC (Fig. 2).
Key Data :
- Yield : 55–65%.
- Purification : Recrystallization from ethanol.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|---|
| Lawesson/TBHP Dimerization | 2-Oxopropylcarboxamide | LR, TBHP | 75–88 | >95% | High |
| Thiolate Alkylation | 5-Amino-thiadiazole-3-thiol | Chloroacetone, KOH | 60–70 | 90–93% | Moderate |
| Direct Acylation | 5-Amino-thiadiazole | 2-Ethoxybenzoyl chloride | 55–65 | 85–90% | Moderate |
Advantages of Lawesson/TBHP Route :
- Solvent-free , minimizing waste.
- One-pot procedure reduces intermediate isolation.
Challenges :
- Regioselective incorporation of 2-oxopropyl requires precise stoichiometry.
- TBHP’s oxidative strength may degrade sensitive functional groups.
Mechanistic Insights
Thionation and Cyclization (Lawesson’s Reagent)
Lawesson’s reagent generates a dithiophosphine ylide, which reacts with the primary amide to form a thioamide. Oxidative dimerization via TBHP radicals facilitates C–S bond formation, yielding the thiadiazole core.
Alkylation of Thiolates
The thiolate anion attacks chloroacetone’s electrophilic carbon, displacing chloride and forming the S-alkylated product. Subsequent tautomerization stabilizes the ketone.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or thiadiazoles.
Scientific Research Applications
2-ethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s analogs share the N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide backbone but differ in substituents on the benzamide ring or the thiadiazole side chain. Key comparisons are summarized below:
Structural Variations and Molecular Properties
Biological Activity
2-Ethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Thiadiazole Ring : The thiadiazole ring is synthesized through the cyclization of thiosemicarbazide derivatives with carboxylic acids under acidic conditions.
- Attachment of the Benzamide Core : The benzamide structure is introduced by reacting the thiadiazole intermediate with 2-ethoxybenzoyl chloride in the presence of a base like triethylamine.
- Introduction of the Oxopropyl Group : The final step involves alkylation of the thiadiazole ring with an appropriate oxopropyl halide under basic conditions.
The mechanism of action for this compound involves interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed pharmacological effects. These effects can vary based on the specific application and context .
Antimicrobial Activity
Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity Results
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole Derivative | S. aureus | 0.5 µg/mL |
| Thiadiazole Derivative | E. coli | 0.75 µg/mL |
Anti-Tubercular Activity
Thiadiazole derivatives have been identified as potential anti-tubercular agents. Studies indicate that compounds structurally related to this compound can inhibit Mycobacterium tuberculosis.
Case Study:
In a study conducted by Parikh et al., a series of thiadiazole derivatives were synthesized and tested for their anti-tubercular activity against M. tuberculosis strain H37Rv. One compound showed an MIC of 0.25 µg/mL against resistant strains .
Pharmacological Properties
The pharmacological profile of this compound indicates potential applications in drug design due to its favorable metabolic stability and bioavailability.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | 9.9 µg/mL |
| Elimination Half-Life | 19 min |
| Clearance Rate | 69 µL/min/mg |
Q & A
Q. What are the key synthetic routes for 2-ethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions:
- Thiadiazole ring formation : A modified Hantzsch thiazole synthesis using thiourea and α-haloketones under acidic/basic conditions (e.g., K₂CO₃ in acetone) .
- Amide coupling : Benzamide derivatives are introduced via nucleophilic substitution or coupling agents (e.g., EDCI/HOBt) at controlled temperatures (60–80°C) .
- Ethoxy group installation : Alkylation of the benzamide precursor using ethyl bromide or ethoxide under reflux .
Key factors include solvent polarity (DMF or THF), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 for limiting reagents). Yield optimization requires monitoring via TLC and purification via column chromatography .
Q. How is the compound characterized structurally, and what analytical methods are critical for validation?
- X-ray crystallography : SHELX software (e.g., SHELXL) is used for small-molecule refinement to resolve bond lengths/angles and confirm the thiadiazole-amide linkage .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons) and δ 2.4–2.6 ppm (2-oxopropyl group) confirm substituent positions .
- HRMS : Molecular ion peaks ([M+H]⁺) validate the molecular formula (e.g., C₁₅H₁₆N₃O₃S) .
- HPLC : Purity >95% is achieved using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. What are the contradictions in reported biological activities of thiadiazole-benzamide derivatives, and how can structure-activity relationships (SAR) resolve them?
- Contradictions : Some studies report potent kinase inhibition (e.g., glucokinase activators ), while others emphasize sulfhydryl-modifying properties .
- SAR Insights :
- The 2-oxopropyl group enhances solubility but may reduce target specificity due to non-covalent interactions .
- Ethoxy substituents on the benzamide ring improve metabolic stability but may sterically hinder receptor binding .
- Resolution : Computational docking (e.g., AutoDock) paired with mutagenesis studies can isolate critical binding residues (e.g., cysteine sulfhydryl groups vs. hydrophobic pockets) .
Q. How can crystallographic data for this compound address challenges in polymorph identification?
- Challenges : Polymorphs arise from conformational flexibility in the thiadiazole ring and ethoxybenzamide torsion angles .
- Solutions :
- Case Study : A 2023 study used synchrotron radiation to distinguish between monoclinic and orthorhombic forms, revealing solvent-dependent crystallization pathways .
Q. What experimental design considerations are critical for assessing the compound’s environmental toxicity?
- Aquatic toxicity assays : Follow OECD Guidelines 201/202 using Daphnia magna or Danio rerio:
- Degradation studies : UV/H₂O₂ treatment under simulated sunlight (λ = 254 nm) tracks half-life (<24 hours in aqueous media) .
- QSAR modeling : Predicts toxicity based on logP (2.5–3.5) and electron-withdrawing substituents (e.g., ethoxy groups) .
Q. How does computational modeling enhance understanding of its pharmacokinetic properties?
- ADME Prediction :
- Permeability (Caco-2 assays) : Predicted Papp values (<1 × 10⁻⁶ cm/s) align with low oral bioavailability .
- CYP450 metabolism : Molecular dynamics simulations identify oxidation hotspots (e.g., thiadiazole S-atoms) .
- MD Simulations : GROMACS-based trajectories reveal binding stability (RMSD <2 Å) with serum albumin, explaining prolonged half-life .
Methodological Tables
Table 1: Optimized Reaction Conditions for Key Synthetic Steps
Table 2: Comparative Biological Activity of Analogues
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
